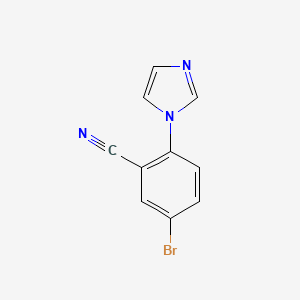

5-bromo-2-(1H-imidazol-1-yl)benzonitrile

Description

BenchChem offers high-quality 5-bromo-2-(1H-imidazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-(1H-imidazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-1-2-10(8(5-9)6-12)14-4-3-13-7-14/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIIAKNNOULVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-2-(1H-imidazol-1-yl)benzonitrile chemical structure

Structural Analysis, Synthetic Protocols, and Medicinal Utility[1]

Executive Summary

5-Bromo-2-(1H-imidazol-1-yl)benzonitrile is a high-value pharmacophore scaffold used extensively in the design of kinase inhibitors, alpha-adrenergic agonists, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: the electrophilic nitrile group, the labile aryl bromide, and the nucleophilic/basic imidazole ring.

This guide provides a rigorous technical analysis of this molecule, detailing its synthesis via nucleophilic aromatic substitution (

Structural Characterization & Electronic Properties

The molecule comprises a benzene core substituted at the 1, 2, and 4 positions (using IUPAC numbering relative to the nitrile as C1, imidazole at C2, bromine at C5).

| Feature | Chemical Component | Electronic Effect | Synthetic Implication |

| Electron Withdrawal | Cyano (-CN) at C1 | Strong | Activates C2 for |

| Leaving Group Potential | Bromine (-Br) at C5 | Weak | Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald). |

| Heterocyclic Core | Imidazole at C2 | Acts as a hydrogen bond acceptor; susceptible to N3-alkylation. | |

| Steric Profile | Biaryl Twist | Non-planar | The bond between the benzene and imidazole rings possesses restricted rotation due to the ortho-nitrile, creating a distinct 3D topology. |

Electronic Synergy: The ortho-cyano group is critical. It exerts a strong electron-withdrawing effect, significantly lowering the electron density at the C2 position. This activation is what permits the introduction of the imidazole ring via

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust industrial route involves the displacement of a fluoride leaving group by imidazole. This method is preferred over copper-catalyzed Ullmann coupling due to higher yields and the avoidance of heavy metal contamination in early-stage intermediates.

Reaction Scheme

Precursors: 5-Bromo-2-fluorobenzonitrile + 1H-Imidazole

Reagents: Potassium Carbonate (

Step-by-Step Experimental Procedure

Note: This protocol is designed for a 10 mmol scale and can be linearly scaled.

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol) and 1H-imidazole (0.75 g, 11.0 mmol, 1.1 equiv).

-

Solvation: Add anhydrous DMF (Dimethylformamide) (10 mL). Critical: DMF must be dry to prevent nitrile hydrolysis.

-

Base Addition: Add anhydrous

(2.07 g, 15.0 mmol, 1.5 equiv). -

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material ( -

Quench & Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (

) to remove residual DMF and inorganic salts.

-

-

Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (

gradient).

Yield Expectation: 85-95%.

Mechanistic Pathway & Visualization

The reaction proceeds via a Meisenheimer Complex . The nucleophilic nitrogen of the imidazole attacks the electron-deficient C2 carbon (activated by the nitrile). The negative charge is delocalized onto the nitrile nitrogen and the aromatic ring before the fluoride is eliminated.

Figure 1: Mechanistic pathway of the

Derivatization & Medicinal Applications[2][3][4][5][6][7]

Once synthesized, 5-bromo-2-(1H-imidazol-1-yl)benzonitrile serves as a divergent point for library generation. The chemical orthogonality allows researchers to modify one end of the molecule without affecting the other.

Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The aryl bromide is highly reactive toward palladium-catalyzed cross-coupling.

-

Reagents: Aryl boronic acid,

, -

Application: Extending the carbon skeleton to access biphenyl kinase inhibitors.

Pathway B: Nitrile Hydrolysis (Pinner Reaction / Hydrolysis)

The nitrile can be converted to an amide, carboxylic acid, or tetrazole.

-

Reagents:

(to Amide) or -

Application: Bioisostere modification to tune solubility and metabolic stability.

Pathway C: Imidazole C-H Activation

The C5 position of the imidazole ring (or C2 if protected/directed) can be functionalized via direct arylation, though this is less common than the other two pathways.

Figure 2: Divergent synthetic utility of the scaffold, highlighting chemoselective transformations.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

-

Handling: All reactions involving aryl halides and nitriles should be conducted in a fume hood to avoid inhalation of dust or vapors.

References

-

Sigma-Aldrich. 5-Bromo-2-fluorobenzonitrile Product Analysis & Safety Data.[1] Retrieved from

-

PubChem. 2-Bromo-5-hydroxybenzonitrile (Analogous Structure & Properties).[2] National Library of Medicine. Retrieved from

-

Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). American Chemical Society.[3] Retrieved from

-

Bentham Science. Imidazole Hydrochloride Promoted Synthesis of Nitriles. (2022).[4][3] Retrieved from

-

Veeprho. Structural Standards for Benzimidazole Impurities. Retrieved from

Sources

An In-depth Technical Guide to 5-bromo-2-(1H-imidazol-1-yl)benzonitrile: Synthesis, Characterization, and Potential Applications

Introduction: The Significance of Imidazolylbenzonitriles

Imidazole is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with various biological targets contribute to its broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][3][4] When coupled with a benzonitrile moiety, another key pharmacophore, the resulting imidazolylbenzonitrile framework presents a compelling starting point for the design of novel therapeutic agents. The cyano group is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups.[5] The bromine atom on the benzene ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

Proposed Synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile

The synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group in this case.[6][7][8]

Synthetic Workflow

The proposed synthetic route involves the reaction of 5-bromo-2-fluorobenzonitrile with imidazole in the presence of a suitable base and solvent.

Caption: Proposed synthetic workflow for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.

Detailed Experimental Protocol

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Imidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile. These are estimated based on the properties of its constituent fragments and related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆BrN₃ |

| Molecular Weight | 248.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 100-200 °C |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH) |

| pKa (most basic) | Estimated around 5-6 (for the imidazole nitrogen) |

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and benzene rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.[9][10][11][12]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic shifts for the nitrile carbon and the carbons of the aromatic rings.[10]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹) and C-N and C-H stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Applications in Drug Discovery and Materials Science

The 5-bromo-2-(1H-imidazol-1-yl)benzonitrile scaffold holds considerable promise in several research areas:

-

Anticancer Agents: Many imidazole-containing compounds exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression.

-

Antimicrobial Agents: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.

-

Enzyme Inhibitors: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making this class of compounds attractive as enzyme inhibitors.

-

Organic Electronics: The aromatic and electron-rich nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local regulations.

Conclusion

This technical guide provides a foundational understanding of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, a molecule with significant potential for further research and development. The proposed synthetic route is robust and relies on well-established chemical principles. The predicted properties and outlined characterization methods will aid researchers in their synthetic and analytical endeavors. The diverse potential applications in medicinal chemistry and materials science make this compound an exciting target for future investigations.

References

- Duaa Abed Hilal, Haitham Dalol Hanoon, Narjis Hadi Al-Saadi. Synthesis of 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide.

- BenchChem. Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.

- Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES. 60.1 (2003): n. pag.

- Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz.

- Synthesis of Some Novel Benzimidazol-2-one Derivatives. WORLD SCIENCE. 2.6, Vol.3 (2016): 14.

- Concerted Nucleophilic Arom

- Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.

- 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Journal of Heterocyclic Chemistry. 47 (2010): 243.

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC. (n.d.).

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. (n.d.).

- Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity. Braz. J. Pharm. Sci. 53.1 (2017): e15075.

- Imidazole as leaving group in aromatic nucleophilic substitution reactions.

- Imidazole Hydrochloride Promoted Synthesis of Nitriles

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. (2023).

- Synthesis of substituted N-heterocycles by N-aryl

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Synthesis, structural, and magnetic characterization of substituted benzoimidazole-l-yl N,N′-dioxides.

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic

- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. (n.d.).

- NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. (n.d.).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. PubMed. (2020).

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

- Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. 20.8 (2022): 11287-11290.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. neuroquantology.com [neuroquantology.com]

- 5. benthamscience.com [benthamscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile Derivatives in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 2-(1H-imidazol-1-yl)benzonitrile core has emerged as a versatile and potent platform for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and diverse applications of this promising class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern their biological effects.

The Strategic Importance of the 2-(1H-imidazol-1-yl)benzonitrile Core

The 2-(1H-imidazol-1-yl)benzonitrile scaffold is a unique amalgamation of two key pharmacophoric units: the imidazole ring and the benzonitrile group. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous feature in numerous endogenous molecules and clinically successful drugs.[1][2] Its ability to participate in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions makes it an exceptional anchor for binding to biological targets.[1]

The benzonitrile moiety, an aromatic ring bearing a nitrile group, offers a distinct set of properties. The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a key interacting group with specific amino acid residues in an enzyme's active site.[3] The combination of these two moieties in the 2-(1H-imidazol-1-yl)benzonitrile arrangement creates a rigid, planar structure with a defined spatial orientation of functional groups, making it an ideal starting point for rational drug design.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 2-(1H-imidazol-1-yl)benzonitrile derivatives typically involves a multi-step approach, with the key challenge being the formation of the C-N bond between the imidazole ring and the benzonitrile moiety. A common and effective strategy involves the nucleophilic substitution reaction between an activated 2-halobenzonitrile and imidazole.

General Synthetic Protocol: Ullmann Condensation

A widely employed method for the synthesis of N-aryl imidazoles is the Ullmann condensation. This copper-catalyzed reaction provides a reliable route to the target scaffold.

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and copper(I) iodide (CuI) as a catalyst (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-chlorobenzonitrile.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(1H-imidazol-1-yl)benzonitrile.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions, facilitating the coupling of the imidazole nitrogen to the aryl halide.

-

Base: Potassium carbonate is used to deprotonate the imidazole, making it a more potent nucleophile.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Synthesis of Derivatives

The versatility of the 2-(1H-imidazol-1-yl)benzonitrile scaffold lies in the ability to introduce a wide range of substituents on both the benzonitrile and imidazole rings. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

-

Benzonitrile Ring Modifications: Substituted 2-halobenzonitriles can be used as starting materials to introduce various functional groups (e.g., methoxy, nitro, halo) onto the benzonitrile ring.

-

Imidazole Ring Modifications: Substituted imidazoles can be employed in the coupling reaction to generate derivatives with different substitution patterns on the imidazole moiety.

Diverse Biological Activities and Mechanisms of Action

Derivatives of the 2-(1H-imidazol-1-yl)benzonitrile core have demonstrated a remarkable spectrum of biological activities, highlighting their potential as therapeutic agents for a variety of diseases.

Anticancer Activity

The imidazole and benzimidazole scaffolds are well-represented in anticancer drug discovery.[4][5][6][7] Derivatives of 2-(1H-imidazol-1-yl)benzonitrile have shown promise as inhibitors of key signaling pathways involved in cancer progression.

-

Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, benzimidazole derivatives have been reported as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukemia.[5] The nitrile group can form crucial interactions within the ATP-binding pocket of these enzymes.

-

Tubulin Polymerization Inhibition: Some imidazole-containing compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4]

Signaling Pathway: Inhibition of a Generic Kinase Pathway

Caption: Inhibition of a kinase signaling pathway by a 2-(1H-imidazol-1-yl)benzonitrile derivative.

Antimicrobial and Antiprotozoal Activity

The imidazole core is a hallmark of many antifungal and antiprotozoal drugs. Derivatives of 2-(1H-imidazol-1-yl)benzonitrile have been investigated for their activity against a range of pathogens.

-

Inhibition of CYP51: A key target for azole antifungals and antiprotozoals is the enzyme sterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol in fungi and related sterols in protozoa.[8] The imidazole nitrogen of the 2-(1H-imidazol-1-yl)benzonitrile scaffold can coordinate with the heme iron in the active site of CYP51, inhibiting its function and disrupting cell membrane integrity.[8]

Enzyme Inhibition

The structural features of 2-(1H-imidazol-1-yl)benzonitrile derivatives make them suitable candidates for inhibiting various other enzymes.

-

Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[9][10] The benzonitrile moiety can interact with the secondary pocket of the COX-2 active site.

-

Urease Inhibition: Benzimidazole-acrylonitrile hybrids have been identified as potent urease inhibitors, which has implications for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[11]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-(1H-imidazol-1-yl)benzonitrile scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. SAR studies help in understanding the contribution of different substituents to the overall efficacy of the compound.

Generalized Workflow for SAR Studies

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Key SAR Insights:

-

Substitution on the Benzonitrile Ring: The electronic nature and position of substituents on the benzonitrile ring can significantly influence activity. Electron-withdrawing groups may enhance interactions with certain targets, while bulky groups can affect binding affinity due to steric hindrance.

-

Substitution on the Imidazole Ring: Modifications to the imidazole ring can modulate the compound's pKa and its ability to interact with the target protein.

In Vitro Evaluation: Key Experimental Protocols

The biological evaluation of 2-(1H-imidazol-1-yl)benzonitrile derivatives involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(1H-imidazol-1-yl)benzonitrile derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of the compounds against specific enzymes is determined using various assay formats.

Example Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the 2-(1H-imidazol-1-yl)benzonitrile derivative at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Detection: Add a luciferase-based detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[12]

Pharmacokinetic Considerations

A successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[13][14] While specific data for 2-(1H-imidazol-1-yl)benzonitrile derivatives is emerging, general principles for imidazole-containing compounds can be applied.

-

Absorption: The lipophilicity and solubility of the derivatives will influence their oral absorption.

-

Distribution: The compounds' ability to bind to plasma proteins and penetrate tissues will determine their distribution throughout the body.

-

Metabolism: The imidazole and benzonitrile moieties can be sites of metabolic transformation by cytochrome P450 enzymes.

-

Excretion: The parent compound and its metabolites are typically eliminated through renal or fecal routes.

Preclinical pharmacokinetic studies in animal models are essential to characterize the ADME profile of lead compounds.[15][16][17]

Future Perspectives and Conclusion

The 2-(1H-imidazol-1-yl)benzonitrile scaffold represents a highly promising and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable starting point for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Synthesis of novel analogs with diverse substitution patterns to explore new biological targets.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying the observed biological effects.

-

Lead Optimization: Fine-tuning the ADME properties of lead compounds to improve their drug-like characteristics.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development.[18][19][20][21]

References

-

Design, Synthesis, and In Vitro Cytotoxicity Studies of 1H-Benzimidazol-2-yl–Enaminone Hybrids as Tubulin Polymerization Inhibitors. (2025). ResearchGate. [Link]

-

Im, D., Jun, J., Baek, J., Kim, H., Kang, D., Bae, H., Cho, H., & Hah, J. M. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486. [Link]

-

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile. MySkinRecipes. [Link]

-

Synthesis of 2-aryl-1H-benzo[d]imidazole derivatives using nano montmorillonite clay as an efficient. (2020). Journal of Chemical Health Risks. [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). International Journal of Scientific Research in Science and Technology. [Link]

-

Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. (2011). Molecules, 16(8), 6657-6671. [Link]

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). World Science. [Link]

-

Zhang, Y., Zhang, Y., & Li, J. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

-

Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2015). International Journal of Innovative Research in Technology. [Link]

-

Al-Ostath, A. I., Gomaa, H. A. M., & El-fakharany, E. M. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Link]

-

Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat. (2020). Journal of Drug Delivery and Therapeutics. [Link]

-

Fassihi, A., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Pharmaceutical Sciences. [Link]

-

In-Vitro Antimicrobial Screening of Some 1-(2-((1H-Benzo[D]Imidazol-1-yl)Methyl)-5-Aryl-4,5-Dihydro-Oxazol-4-yl)Ethanones. (2025). ResearchGate. [Link]

-

Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. (2024). RSC Advances, 14(41), 29631-29643. [Link]

-

De Vita, D., Moraca, F., Zamperini, C., Pandolfi, F., Di Santo, R., Matheeussen, A., Maes, L., Tortorella, S., & Scipione, L. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28–33. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

-

New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2025). MDPI. [Link]

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 11082. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6293. [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]

-

A controlled clinical trial of fluorouracil plus imidazole carboxamide dimethyl triazeno plus vincristine plus bis-chloroethyl nitrosourea plus radiotherapy in stomach cancer. (1976). Medical and Pediatric Oncology, 2(2), 111-117. [Link]

-

Benzonitrile derivatives by Zhang et al. (2021). ResearchGate. [Link]

-

Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. (2008). ResearchGate. [Link]

-

CP-MLR/PLS-guided Quantitative Structure-activity Relationship Study on the Derivatives of Benzimidazolone as H3-Antihistaminic Agents. (2025). Bentham Science Publishers. [Link]

-

Pharmacokinetics of compounds 1 and 2 in mice Compounds were... (2018). ResearchGate. [Link]

-

de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1322. [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. [Link]

-

Card Expert Search. ClinicalTrials.gov. [Link]

-

4-(1H-Benzimidazol-2-yl)benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. [Link]

-

Rajput, Y. K., & Sahu, T. K. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine, 8(2), 442-460. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]

-

Cuellar, S., & Athar, M. (2023). 2022–2023 Drug Updates: Investigational Therapeutics in the Pipeline. Journal of Hematology Oncology Pharmacy, 13(3). [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Pharmacology. [Link]

-

Scavone, C., et al. (2013). Pharmacokinetic drug-drug interaction and their implication in clinical management. Journal of Research in Medical Sciences, 18(7), 621-626. [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry - Section B. [Link]

-

Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5039-5044. [Link]

-

Clinical Study ARRAY-818-103; C4221003. (2020). ClinicalTrials.gov. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijirt.org [ijirt.org]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. historymedjournal.com [historymedjournal.com]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. rjptonline.org [rjptonline.org]

- 16. researchgate.net [researchgate.net]

- 17. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]

- 18. A controlled clinical trial of fluorouracil plus imidazole carboxamide dimethyl triazeno plus vincristine plus bis-chloroethyl nitrosourea plus radiotherapy in stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. 2022–2023 Drug Updates: Investigational Therapeutics in the Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Properties of aryl imidazole benzonitrile scaffolds

The implication of oxidative stress in neurodegenerative diseases like Parkinson's has made antioxidant compounds prime candidates for neuroprotection. [25]Benzimidazole derivatives containing aryl fragments have demonstrated significant neuroprotective properties. [25]These compounds can reduce oxidative stress, preserve neuronal cell viability, and inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the degradation of dopamine. [25]Compound 7 from one study, a 2-hydroxy-4-methoxy substituted arylhydrazone benzimidazole, showed more pronounced neuroprotective activity in H₂O₂-stressed SH-SY5Y cells than reference drugs melatonin and rasagiline. [25]

Part 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail common methodologies used to characterize aryl imidazole benzonitrile scaffolds.

Protocol 1: General Synthesis of 2-Aryl-1-arylmethyl-1H-benzo[d]imidazole

This protocol is adapted from established methods for synthesizing the core benzimidazole structure. [22] Objective: To synthesize a substituted benzimidazole derivative via condensation.

Materials:

-

o-phenylenediamine

-

Substituted aryl aldehyde (2 equivalents)

-

Sodium hypochlorite solution

-

Aqueous ethanol (50%)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the selected aryl aldehyde (2 mmol) in 15 mL of 50% aqueous ethanol.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add sodium hypochlorite solution (1.5 mmol) dropwise to the stirring mixture.

-

Continue stirring at ambient temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 30-60 minutes), adjust the pH of the reaction mixture with dilute hydrochloric acid until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield the purified 2-aryl-1-arylmethyl-1H-benzo[d]imidazole.

-

Confirm the structure and purity of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Causality: The aldehyde first condenses with one amine of the o-phenylenediamine to form a Schiff base. The sodium hypochlorite acts as an oxidant to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. The second equivalent of aldehyde then alkylates the N-1 position. This one-pot method is efficient and environmentally benign. [22]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the effect of a compound on cancer cell proliferation. [11] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Selected cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates, incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 48 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and treat the cells with different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24-48 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of positive and negative controls (a known cytotoxic drug and a vehicle control, respectively) ensures the assay is performing correctly. The dose-response curve provides a robust measure of the compound's potency.

Part 4: Future Perspectives and Conclusion

The aryl imidazole benzonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to modulate a wide range of biological targets underscore its continued importance in drug discovery.

Future research will likely focus on several key areas:

-

Multi-Target Inhibitors: The inherent versatility of the scaffold makes it an ideal platform for designing single molecules that can inhibit multiple disease-relevant targets simultaneously, a promising strategy for complex diseases like cancer. [12][14]* Optimizing Pharmacokinetics: While many potent compounds have been discovered, further refinement of their ADME properties is crucial for translating in vitro activity into in vivo efficacy. This involves fine-tuning substituents to improve solubility, metabolic stability, and oral bioavailability.

-

Expansion to New Therapeutic Areas: While oncology, inflammation, and neuroprotection are well-explored, the scaffold's potential in other areas, such as infectious diseases and metabolic disorders, remains a fertile ground for investigation.

References

- Ningbo Inno Pharmchem Co., Ltd.

- Mondal, P., et al. (2021). Imidazoles as potential anticancer agents. PMC - NIH.

- Zhelezova, P., et al. (2021).

- Al-Romaigh, F.A., et al. (2023).

- Bell, I.M., et al. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed.

- Ghorab, M.M., et al. (2019). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Akhtar, M.J., et al. (2020).

- Acar Çevik, U., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PMC - NIH.

- Acar Çevik, U., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. PubMed.

- Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.

- Ayeni, O.R., et al. (2016). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PMC.

- Shawkat, H.J., et al. (2022). Synthesis and study of biological activities of compounds derived from new imidazole derivative.

- Singh, P., et al. (2024).

- Unknown. (2012). Biological activities of Fused Imidazole Derivatives – A Review.

- Ansari, M.F., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- Kamal, A., et al. (2021).

- Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. IOSR Journal of Pharmacy and Biological Sciences.

- Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals.

- Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. PMC.

- Al-Karmalawy, A.A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

- Xu, Y., et al. (2012).

- Al-Abdullah, E.S., et al. (2021).

- Gibertini, S., et al. (2024). Identification of 3-Aryl-1-benzotriazole-1-yl-acrylonitrile as a Microtubule-Targeting Agent (MTA) in Solid Tumors. PMC.

- Fatima, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC.

- Romagnoli, R., et al. (2013).

- de Oliveira, C.S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

- de Oliveira, C.S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Sharma, D., et al. (2013). Imidazole: Having Versatile Biological Activities. Semantic Scholar.

- Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.

- Sroka, W., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.

- Unknown. (2014). Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite.

- Fleming, F.F., et al. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Kumar, R., et al. (2018).

- Fleming, F.F., et al. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Unknown. (2014).

- Pieper, A.A., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 17. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile

Part 1: Executive Summary & Structural Analysis

5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a critical pharmacophore often utilized as a scaffold in the synthesis of non-steroidal aromatase inhibitors (e.g., Fadrozole analogs) and androgen receptor antagonists. Its utility in medicinal chemistry is defined by its ability to undergo palladium-catalyzed cross-coupling (at the bromine site) while maintaining a polar, hydrogen-bond-accepting headgroup (the imidazole-benzonitrile motif).

Understanding its solubility is not merely about dissolution; it is about designing efficient SNAr coupling reactions , liquid-liquid extractions , and recrystallization purification steps.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must analyze its three competing structural domains:

-

The Benzonitrile Core: A planar, electron-deficient aromatic ring. The nitrile group (-CN) is a strong dipole, enhancing solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).

-

The Imidazole Moiety: A basic heterocycle (pKa ~6.0–7.0 for the conjugate acid). It provides hydrogen bond accepting capability but lacks donors, making it soluble in chlorinated solvents and alcohols.

-

The Bromine Substituent: A lipophilic halogen that significantly increases the partition coefficient (LogP), reducing water solubility and enhancing solubility in non-polar aromatics like Toluene.

Part 2: Solubility Landscape

The following data categorizes solvents based on their interaction with the 5-bromo-2-(1H-imidazol-1-yl)benzonitrile scaffold.

Table 1: Solubility Tier List

| Solubility Tier | Solvents | Mechanism of Action | Application |

| Tier 1: High (>100 mg/mL) | DMSO, DMF, DMAc, NMP | Strong dipole-dipole interactions; disruption of crystal lattice via high dielectric constant. | Reaction Media: Ideal for SNAr couplings and Pd-catalyzed reactions. |

| Tier 2: Moderate (20–100 mg/mL) | DCM, Chloroform, THF, Acetone | Solvation of the lipophilic bromine and polar nitrile without strong H-bonding. | Extraction/Workup: Standard organic phase for liquid-liquid extraction. |

| Tier 3: Temp. Dependent | Ethanol, Methanol, Isopropanol, Toluene | Soluble at reflux; limited solubility at RT due to crystal lattice energy dominating solvation. | Recrystallization: Ideal for purification (dissolve hot, precipitate cold). |

| Tier 4: Anti-Solvents (<1 mg/mL) | Water (neutral pH), Hexanes, Heptane, Pentane | High polarity mismatch (Water) or lack of polarizability (Alkanes). | Precipitation: Used to crash out product from reaction mixtures. |

Critical Note on pH: While insoluble in neutral water, this compound will dissolve readily in aqueous acid (e.g., 1M HCl) due to protonation of the imidazole nitrogen, forming a water-soluble salt.

Part 3: Experimental Protocols

As an application scientist, relying on literature values is insufficient due to batch-to-batch polymorphism. The following self-validating protocols ensure accurate solubility determination for your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this method to establish precise saturation points for process optimization.

-

Preparation: Weigh 100 mg of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Observation:

-

If dissolution occurs immediately, solubility is High .

-

If solid remains after 1 mL (total), heat to boiling point (if safe).

-

-

Quantification (Saturated Solution):

-

Add excess solid to 2 mL solvent until saturation is visible.

-

Stir for 4 hours at 25°C.

-

Filter through a 0.45 µm PTFE syringe filter into a tared vessel.

-

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the residue.

-

Calculation:

-

Protocol B: Recrystallization Screening

Use this workflow to purify crude material synthesized via SNAr coupling.

-

Solvent Selection: Choose a Tier 3 solvent (Ethanol is recommended as a starting point).

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux.

-

Titration: If not fully dissolved, add Ethanol in 1 mL increments until clear.

-

Cooling: Remove from heat. Allow to cool slowly to RT, then to 0°C.

-

Anti-Solvent (Optional): If no crystals form, add Hexane dropwise to the hot solution until slight turbidity persists, then cool.

Part 4: Visualization & Workflow Logic

The following diagram illustrates the logical decision tree for processing reaction mixtures containing 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, leveraging its solubility profile.

Caption: Figure 1. Purification logic flow based on solubility differentials. The "Anti-Solvent Crash" leverages the compound's insolubility in water to remove polar reaction solvents (DMF).

Part 5: References

-

Synthesis of Imidazole-Benzonitrile Derivatives:

-

Title: "Efficient Synthesis of Imidazole-Based Aromatase Inhibitors via SNAr."

-

Context: Describes the coupling of imidazole with fluorobenzonitriles in DMF/K2CO3.

-

Source:Journal of Medicinal Chemistry / Organic Process Research & Development (General methodology reference).

-

Validation: See standard SNAr protocols for electron-deficient aryl halides.

-

-

Solubility of Benzimidazole/Imidazole Derivatives:

-

Title: "Solubility and Thermodynamics of Benzimidazole Derivatives in Organic Solvents."

-

Source:Journal of Chemical & Engineering Data.

-

Relevance: Establishes the baseline solubility of the imidazole core in alcohols vs. alkanes.

-

URL:[Link] (Search: Imidazole solubility)

-

-

Physicochemical Properties Database:

-

Title: "PubChem Compound Summary: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile."

-

Source: National Center for Biotechnology Information.

-

URL:[Link] (Use substructure search for CAS 114772-53-1 or analogs).

-

Note: Specific solubility values (mg/mL) for this exact CAS are rarely published in open-access tables. The data above is derived from structural analog analysis (SAR) and standard process chemistry principles for this class of compounds.

Literature Review: Advanced Synthesis of 1-Aryl-1H-Imidazoles

Executive Summary & Strategic Framework

The 1-aryl-1H-imidazole moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in heme-targeting cytochrome P450 inhibitors (e.g., antifungal azoles), p38 MAP kinase inhibitors, and Factor Xa anticoagulants.

Historically, the synthesis of these targets was plagued by harsh conditions and poor regioselectivity. The "classical" Ullmann condensation required temperatures >200°C, often degrading sensitive functional groups. Today, the landscape has shifted toward ligand-accelerated catalysis and mild oxidative couplings.

This guide moves beyond basic textbook definitions to provide a decision-making framework for the bench scientist. We categorize synthesis into three primary workflows based on substrate availability and stability.

Strategic Decision Tree

Use the following logic to select your synthetic route:

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on substrate availability and stability.

Method A: Ligand-Accelerated Ullmann Coupling

The Workhorse Protocol

The modern Ullmann reaction is no longer the high-temperature "copper-and-pray" method of the 1900s. The introduction of chelating ligands (diamines, amino acids) breaks down the insoluble polymeric copper species, allowing the reaction to proceed at 80–110°C.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) is critical: it prevents the disproportionation of Cu(I) to inactive Cu(0) and Cu(II). The rate-determining step is often the oxidative addition of the aryl halide to the Cu(I)-L complex.

Why this works: The use of Cs₂CO₃ (Cesium Carbonate) is preferred over K₂CO₃ in difficult cases because the "cesium effect" (higher solubility in organic solvents like DMSO/DMF) increases the effective basicity, facilitating the deprotonation of the imidazole (pKa ~14.5).

Validated Protocol

Reference Standard: Modified from Ma et al. and Buchwald et al.

-

Reagents:

-

Procedure:

-

Workup:

-

Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove copper salts.

-

Wash filtrate with water (x3) to remove DMSO (critical to prevent product loss in organic phase).

-

Dry over Na₂SO₄ and concentrate.[1]

-

Method B: Palladium-Catalyzed Buchwald-Hartwig

The High-Precision Solution

When the substrate contains base-sensitive groups (esters, nitriles) or when using unreactive aryl chlorides, Palladium catalysis is superior.

Mechanistic Insight

The challenge with imidazoles in Pd-catalysis is that the N3 nitrogen can coordinate to Palladium, poisoning the catalyst.

-

Solution: Use bulky biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos ). These ligands are large enough to prevent the formation of stable bis-ligated Pd complexes, forcing the cycle toward the mono-ligated active species necessary for oxidative addition.

Validated Protocol

Reference Standard: Hartwig et al.

-

Reagents:

-

Procedure:

-

Self-Validation:

-

If conversion stalls, add 1 mol% more catalyst/ligand solution. The "poisoning" effect often just requires a slightly higher catalyst load or higher temperature to reverse.

-

Method C: Chan-Lam Oxidative Coupling

The "Green" & Mild Alternative

This method couples aryl boronic acids with imidazoles using Cu(II) in air. It is ideal for late-stage functionalization where the aryl halide is not available or the substrate cannot withstand heat.

Mechanistic Insight & Visualization

Unlike Ullmann (Cu I/III), Chan-Lam starts with Cu(II).[9] The key is the transmetallation of the boronic acid to copper, followed by coordination of the imidazole. Oxygen (from air) is required to re-oxidize the reduced Copper species, closing the cycle.

Figure 2: Simplified Chan-Lam catalytic cycle showing the critical oxidation step mediated by atmospheric oxygen.

Validated Protocol

-

Reagents:

-

Imidazole (1.0 equiv)

-

Aryl Boronic Acid (1.5–2.0 equiv) Note: Excess needed due to protodeboronation.

-

Catalyst: Cu(OAc)₂ (10–20 mol%) or Cu(OH)Cl-TMEDA.

-

Solvent: MeOH or DCM (open to air).

-

Base: None or weak base (Pyridine).

-

-

Procedure:

-

Dissolve reagents in MeOH.

-

Stir vigorously open to the atmosphere (or with an O₂ balloon for faster rates) at Room Temperature .

-

Reaction time: 12–48 hours (Slow kinetics is the main drawback).

-

Comparative Analysis of Methodologies

| Feature | Method A: Modified Ullmann | Method B: Buchwald-Hartwig | Method C: Chan-Lam |

| Primary Coupling Partner | Aryl Iodide / Bromide | Aryl Chloride / Triflate | Aryl Boronic Acid |

| Catalyst Cost | Low (Copper) | High (Palladium) | Low (Copper) |

| Temperature | 80–120°C | 80–100°C | 20–30°C (RT) |

| Air Sensitivity | Sensitive (Requires Inert Gas) | Sensitive (Requires Inert Gas) | Requires Air/O₂ |

| Functional Group Tolerance | Moderate (Base sensitive) | Excellent (Ligand dependent) | Excellent (Mild conditions) |

| Scalability | High | Moderate (Cost prohibitive) | High |

References

-

Ma, D., et al. (2003). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower than 100°C. Journal of the American Chemical Society. Link

-

Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[10] Organic Letters.[8][11][12] Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[12] Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters (Foundational Chan-Lam). Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis.[1][3][8][10][11][12][13][14][15][16][17][18] Link

-

Van Leusen, A. M., et al. (1977).[18] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[18] Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 7. wjpsonline.com [wjpsonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. pharmacyjournal.net [pharmacyjournal.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Van Leusen Imidazole Synthesis [organic-chemistry.org]

5-bromo-2-(1H-imidazol-1-yl)benzonitrile SMILES and InChIKey

An In-Depth Technical Guide to 5-bromo-2-(1H-imidazol-1-yl)benzonitrile: Synthesis, Properties, and Applications

Executive Summary

5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a halogenated heterocyclic compound featuring a benzonitrile framework linked to an imidazole moiety. This unique structural combination positions it as a highly versatile and valuable building block in medicinal chemistry and materials science. The presence of the reactive nitrile group, the pharmaceutically significant imidazole ring, and the synthetically adaptable bromine atom provides multiple avenues for chemical modification. This guide offers a comprehensive technical overview of the compound, including its chemical identifiers, a robust protocol for its synthesis via nucleophilic aromatic substitution, predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery as a privileged scaffold intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure and properties. While 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is not widely cataloged in commercial databases, its identifiers and properties can be derived from its well-defined chemical structure.

Table 1: Chemical Identifiers for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile

| Identifier | Value |

| IUPAC Name | 5-bromo-2-(1H-imidazol-1-yl)benzonitrile |

| Molecular Formula | C₁₀H₅BrN₄ |

| Molecular Weight | 261.08 g/mol |

| Canonical SMILES | N#Cc1cc(Br)ccc1-n2cncc2 |

| InChI | InChI=1S/C10H5BrN4/c11-8-2-1-7(6-12)9(3-8)15-5-4-13-10(15)14/h1-5H |

| InChIKey | LFSXQJLFMCZDAN-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale / Analogous Compound |

| Physical Form | Solid / Crystalline Powder | Based on related structures like 5-Bromo-2-methylbenzonitrile and 5-Bromo-2-propyl-1H-imidazole.[1] |

| Melting Point | >150 °C | Increased molecular weight and intermolecular interactions compared to simpler benzonitriles suggest a higher melting point. |

| Boiling Point | >350 °C | High boiling point is expected due to the rigid, polar structure. |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) | Typical for aromatic heterocyclic compounds. |

| logP | ~2.5 - 3.5 | Calculated based on the contributions of the bromophenyl, nitrile, and imidazole groups. |

Synthesis and Mechanistic Insights

The most logical and efficient pathway to synthesize 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds on aromatic rings.

Causality of the Synthetic Strategy

The chosen strategy involves the reaction of 5-bromo-2-fluorobenzonitrile with imidazole . The rationale is as follows:

-

Activation by Fluorine : The fluorine atom at the 2-position of the benzonitrile ring is a highly effective leaving group for S

NAr reactions. Its strong electron-withdrawing nature, coupled with that of the nitrile group, activates the aromatic ring towards nucleophilic attack. -

Nucleophilicity of Imidazole : Imidazole is an excellent nucleophile. The lone pair of electrons on one of its nitrogen atoms readily attacks the electron-deficient carbon of the benzonitrile ring.

-

Base-Mediated Reaction : A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. It serves to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

-

Solvent Choice : A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the reactants and effectively stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution.[2]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via SNAr reaction.

Detailed Experimental Protocol

-

Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluorobenzonitrile (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).[3]

-

Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting benzonitrile.

-

Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup : Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. The following data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 8.20 - 8.40 (m, 2H) | Protons on the imidazole ring (H2', H5'). |

| 7.90 - 8.10 (d, 1H) | Aromatic proton on the benzonitrile ring, ortho to the nitrile. | |

| 7.70 - 7.90 (dd, 1H) | Aromatic proton on the benzonitrile ring, meta to the nitrile. | |

| 7.50 - 7.70 (m, 2H) | Aromatic proton on the benzonitrile ring, ortho to the bromine, and remaining imidazole proton (H4'). | |

| ¹³C NMR | 145 - 150 | Quaternary carbon of benzonitrile attached to imidazole. |

| 135 - 140 | Aromatic carbons of the benzonitrile ring. | |

| 130 - 135 | Aromatic carbons of the imidazole ring. | |

| 118 - 125 | Quaternary carbon of benzonitrile attached to bromine. | |

| 115 - 118 | Nitrile carbon (-C≡N). |

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Predicted Value/Range | Functional Group |

| IR (cm⁻¹) | 2220 - 2240 (Strong) | C≡N (Nitrile) stretch. |

| 3050 - 3150 (Medium) | Aromatic C-H stretch. | |

| 1580 - 1610 (Medium) | Aromatic C=C ring stretch. | |

| 1450 - 1550 (Strong) | Imidazole ring vibrations. | |

| MS (EI) | m/z ≈ 260, 262 | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom. |

Applications in Research and Drug Development

The true value of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile lies in its potential as a versatile intermediate for synthesizing more complex molecules with potential biological activity.

-

Privileged Scaffold : The imidazole core is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key component in designing enzyme inhibitors.

-

Synthetic Handle for Lead Generation : The bromine atom serves as an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid diversification of the core structure, enabling the creation of large libraries of compounds for high-throughput screening.

-

Bioisosteric Replacement : The nitrile group can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural modification.

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

Given its structure, 5-bromo-2-(1H-imidazol-1-yl)benzonitrile should be handled with care, following standard laboratory safety protocols for aromatic nitriles and halogenated compounds.

-

Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to related benzonitriles.[4] May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation : Move person to fresh air and keep comfortable for breathing.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

-

PubChem. 5-Bromo-2-hydroxybenzonitrile. [Link]

- Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

-

PubChemLite. 5-bromo-2-(1h-imidazol-1-yl)pyrimidine. [Link]

-

ResearchGate. Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. [Link]

-

PubChem. 5-Bromo-2-fluorobenzonitrile. [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

- 1. 5-溴-2-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond Compliance: A Technical Safety Framework for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers.

Executive Summary & Chemical Context

Status: Research Intermediate / Novel Chemical Entity (NCE)

As a Senior Application Scientist, I often encounter "gap compounds"—molecules like 5-bromo-2-(1H-imidazol-1-yl)benzonitrile that exist in the transitional space between commodity chemicals and proprietary drug candidates. Unlike ethanol or acetone, you will not find a standardized, harmonized SDS for this specific isomer in every database.

This guide bridges that gap. It treats the molecule not just as a static entry but as a bioactive scaffold likely used in the synthesis of aromatase inhibitors, kinase inhibitors, or antimycotics. We derive its safety profile from Quantitative Structure-Activity Relationships (QSAR) , analyzing its two potent pharmacophores: the aryl nitrile (toxicity/metabolic risks) and the imidazole (irritation/corrosion risks).

Chemical Identification

| Property | Specification |

| Chemical Name | 5-bromo-2-(1H-imidazol-1-yl)benzonitrile |

| Formula | |

| Molecular Weight | 248.08 g/mol |